Isoindolin-2-amine
Overview
Description
Isoindolin-2-amine is an organic compound characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogenous ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindolin-2-amine can be synthesized through several methods. One common approach involves the reduction of isoindoline-2-nitro compounds using hydrogenation or other reducing agents. Another method includes the cyclization of ortho-substituted benzylamines under specific conditions . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindolin-2-one derivatives.
Reduction: The compound can be reduced to form isoindoline derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include isoindolin-2-one, isoindoline, and various substituted isoindoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Isoindolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of isoindolin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their activity and function. These interactions can modulate biological pathways, leading to therapeutic effects in the case of drug candidates .
Comparison with Similar Compounds
Isoindolin-2-amine can be compared with other similar compounds such as isoindoline, isoindolin-1-one, and isoindolin-2-one. While all these compounds share a common isoindoline core, this compound is unique due to the presence of an amine group at the 2-position, which imparts distinct reactivity and biological activity. Isoindoline is a simpler structure without additional functional groups, whereas isoindolin-1-one and isoindolin-2-one contain carbonyl groups that significantly alter their chemical behavior and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development and other applications.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWOXRUJRCMCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508484 | |
Record name | 1,3-Dihydro-2H-isoindol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21507-95-9 | |
Record name | 1,3-Dihydro-2H-isoindol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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